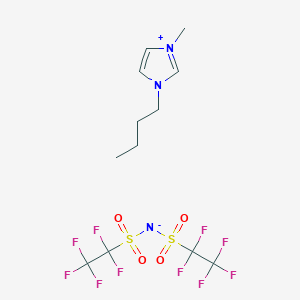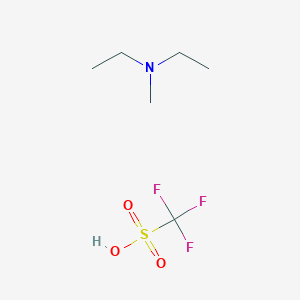
Butyltriethylammonium bis(trifluoromethylsulfonyl)imide; 99%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyltriethylammonium bis(trifluoromethylsulfonyl)imide is a chemical compound with the molecular formula C12H24F6N2O4S2 . It has a molecular weight of 438.45 .
Synthesis Analysis
This compound is used in the fabrication of lithium-ion batteries . It improves the electrochemical activity of the lithium-ion battery . It is also used in the synthesis of polyelectrolyte reusable homogenous catalysts, which are used in the Diels–Alder reactions between isoprene and a variety of dienophiles .Molecular Structure Analysis
The molecular structure of Butyltriethylammonium bis(trifluoromethylsulfonyl)imide is not explicitly mentioned in the search results .Chemical Reactions Analysis
This compound shows strong adsorption within the potential range -3.25 V < E < -2.25 V and specifically at E < -3.25 V (vs. Ag-QRE) at the Al electrode . At E < -4.25 V (vs. Ag-QRE), very intensive electrochemical reduction of this compound takes place at the Al electrode giving gaseous products .Physical And Chemical Properties Analysis
Butyltriethylammonium bis(trifluoromethylsulfonyl)imide is a clear liquid . It has a density of 1.3966 g/cm3 (Temp: 19.82 °C) . Its refractive index ranges from 1.4080 to 1.4120 . It has a viscosity of 99.5 cP .Aplicaciones Científicas De Investigación
BTEA-TFSI has a variety of scientific research applications. It is used as a catalyst in organic synthesis, as a reagent in electrochemical reactions, and as an ionic liquid in analytical chemistry. It has also been used in the synthesis of polymers, and as a solvent in liquid-liquid extraction.
Mecanismo De Acción
Target of Action
Butyltriethylammonium bis(trifluoromethylsulfonyl)imide, also known as Butyltriethylammonium bis(trifluoromethylsulfonyl)imide 99%, is a type of ionic compound . It is primarily used as an electrolyte in the fabrication of lithium-ion batteries . Therefore, its primary targets are the anode and cathode of these batteries .
Mode of Action
The compound acts as an electrolyte, facilitating the movement of ions between the anode and cathode during the charge-discharge cycle of a lithium-ion battery . It interacts with its targets (anode and cathode) by providing a medium for the transfer of lithium ions, which is crucial for the functioning of the battery .
Biochemical Pathways
As an electrolyte in lithium-ion batteries, Butyltriethylammonium bis(trifluoromethylsulfonyl)imide is involved in the electrochemical reactions that occur during the charge-discharge cycle . These reactions are part of the broader biochemical pathway of energy storage and release in the battery .
Result of Action
The action of Butyltriethylammonium bis(trifluoromethylsulfonyl)imide in a lithium-ion battery results in the successful conduction of lithium ions between the anode and cathode . This ion movement is essential for the charge-discharge cycle of the battery, enabling energy storage and release .
Action Environment
The action of Butyltriethylammonium bis(trifluoromethylsulfonyl)imide can be influenced by various environmental factors. For instance, temperature can affect the conductivity of the electrolyte and thus the efficiency of the battery . Moreover, the compound is stable under normal conditions but may decompose or react under extreme conditions such as high temperatures or in the presence of strong acids or bases .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTEA-TFSI has a number of advantages for use in laboratory experiments. It is a strong acid, with a pKa of 0.4, making it ideal for use in a variety of chemical reactions. It is also a non-toxic, non-carcinogenic, and non-mutagenic substance, making it a safe reagent to use in laboratory experiments.
One limitation of BTEA-TFSI is that it is a colorless liquid, making it difficult to observe in some experiments. Additionally, it is a strong acid, and can be corrosive to some materials, such as metals.
Direcciones Futuras
BTEA-TFSI has a number of potential future applications. It could be used as a catalyst in the synthesis of new materials, such as polymers and plastics. It could also be used in the synthesis of new drugs and pharmaceuticals. Additionally, it could be used as an ionic liquid in electrochemical reactions, such as fuel cells and batteries. Finally, BTEA-TFSI could be used as a solvent in liquid-liquid extraction, or for the separation of mixtures of organic compounds.
Métodos De Síntesis
BTEA-TFSI can be synthesized from the reaction of butyltriethylammonium chloride (BTEACl) and trifluoromethanesulfonic acid (TFSA). The reaction is carried out in aqueous solution at room temperature, and the BTEA-TFSI is the product of the reaction. The reaction is as follows:
BTEACl + TFSA → BTEA-TFSI + HCl
Safety and Hazards
Propiedades
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;butyl(triethyl)azanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N.C2F6NO4S2/c1-5-9-10-11(6-2,7-3)8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-10H2,1-4H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIWBZULXHNKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24F6N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane](/img/structure/B6310160.png)











![1-Hexyl-1,4-diaza[2.2.2.]bicylcooctanium bis(trifluoromethylsuflonyl)imide; 99%](/img/structure/B6310242.png)
